molecular formula C5H6N2O2 B15233762 2-Aminopyridine-3,4-diol CAS No. 856954-76-2

2-Aminopyridine-3,4-diol

Cat. No.: B15233762
CAS No.: 856954-76-2
M. Wt: 126.11 g/mol
InChI Key: OBWKIFDJLUUUGI-UHFFFAOYSA-N
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Description

2-Aminopyridine-3,4-diol is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the second position and hydroxyl groups at the third and fourth positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3,4-diol typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of pyridine to form nitropyridine, followed by reduction to aminopyridine. The hydroxyl groups can be introduced through hydroxylation reactions using suitable oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Aminopyridine-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Aminopyridine-3,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminopyridine-3,4-diol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to therapeutic effects. The pathways involved often include modulation of neurotransmitter release and inhibition of specific signaling cascades .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

2-Aminopyridine-3,4-diol is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H6_6N2_2O2_2. The structure features:

  • An amino group at position 2.
  • Hydroxyl groups at positions 3 and 4 on the pyridine ring.

This unique arrangement of functional groups contributes to its distinct reactivity and biological activity.

Biological Activity

1. Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer potential. For instance, modified aminopyridine derivatives have shown effective inhibition of gene expression related to cancer progression. Specifically, compounds like 3MeAP-ΨdC have been noted for their ability to selectively inhibit the hTERT gene, which plays a critical role in telomerase activity in cancer cells .

2. Gene Regulation
The compound has been explored for its ability to regulate gene expression through triplex-forming oligonucleotides (TFOs). These TFOs can bind selectively to DNA sequences containing CG inversion sites, thereby modulating transcriptional activity . The binding affinity and selectivity of these compounds make them promising candidates for therapeutic applications in gene therapy.

3. Enzyme Inhibition
this compound has been investigated for its inhibitory effects on various enzymes. For example, it has been shown to interact with the enzyme DXS (1-deoxy-D-xylulose-5-phosphate synthase), which is a target for anti-infective agents. The compound's ability to inhibit this enzyme suggests potential applications in treating infectious diseases .

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on the anticancer effects of aminopyridine derivatives, researchers synthesized several compounds based on this compound. These compounds were tested against various cancer cell lines, revealing that some derivatives significantly reduced cell proliferation and induced apoptosis through the inhibition of key signaling pathways involved in cancer cell survival.

Case Study 2: Gene Expression Modulation
Another study examined the use of this compound derivatives as TFOs targeting specific gene sequences. The results indicated that these compounds could effectively inhibit transcription in vitro, demonstrating their potential as therapeutic agents for gene regulation in diseases characterized by aberrant gene expression.

Comparative Analysis

Compound Biological Activity Mechanism of Action
This compound Anticancer, Gene regulationInhibits hTERT gene expression; binds to DNA
3MeAP-ΨdC Selective inhibition of transcriptionForms stable triplex structures with DNA
Modified derivatives Varies (e.g., enzyme inhibition)Alters enzyme activity through competitive inhibition

Properties

CAS No.

856954-76-2

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

2-amino-3-hydroxy-1H-pyridin-4-one

InChI

InChI=1S/C5H6N2O2/c6-5-4(9)3(8)1-2-7-5/h1-2,9H,(H3,6,7,8)

InChI Key

OBWKIFDJLUUUGI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)O)N

Origin of Product

United States

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